2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide
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Overview
Description
The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . The synthesis and pharmacological activities of triazole derivatives have been analyzed in various studies .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including this compound. These derivatives were evaluated for their DNA intercalation activities as potential anticancer agents .
- Biological Testing : The compound was tested against cancer cell lines (HepG2, HCT-116, and MCF-7). Notably, it showed promising activity against MCF-7 cells, with an IC50 value of 17.12 μM. Compound 12d emerged as the most potent derivative .
- DNA Binding Affinity : Compound 12d demonstrated high binding affinity to DNA, nearly comparable to doxorubicin. Other derivatives (10c, 10d, 12a) also exhibited good DNA-binding affinities .
- Functionalization : The compound’s reactive linker makes it suitable for functionalization. Researchers have explored its potential as an adenosine receptor antagonist, which could lead to multi-target ligands, drug delivery systems, and diagnostic applications .
- One-Pot Synthesis : A practical one-pot method allows facile access to triazolopyridine derivatives, including this compound. These derivatives hold synthetic and biological significance .
- Safety Profile : Certain derivatives (2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, 9d) exhibited high selectivity against antimicrobial activity (e.g., K. pneumoniae and MRSA1) compared to mammalian cells, suggesting a favorable safety profile .
- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives : This compound belongs to a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Researchers evaluated its IC50 values against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .
Anticancer Activity
Adenosine Receptor Antagonists
Triazolopyridine Derivatives
Antimicrobial Activity
Cancer Cell Line Evaluation
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate DNA . This suggests that the primary target of “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” might be DNA.
Mode of Action
DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix . This can disrupt the normal functioning of the DNA and inhibit processes like replication and transcription.
Biochemical Pathways
The disruption of DNA functioning can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and nucleic acids, leading to cell death .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. For DNA intercalators, the result is often cell death, making these compounds potential anticancer agents .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3-cyanophenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "3-cyanophenylacetic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g) and hydrazine hydrate (1.0 g).", "b. Heat the reaction mixture at 80°C for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum to obtain the intermediate product.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide", "a. Dissolve 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one (0.5 g) and 3-cyanophenylacetic acid (0.6 g) in N,N-dimethylformamide (10 mL).", "b. Add thionyl chloride (0.5 mL) dropwise to the reaction mixture at 0°C.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Add triethylamine (0.5 mL) to the reaction mixture and stir for an additional 30 minutes.", "e. Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.", "f. Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using petroleum ether/methanol (9:1) as the eluent.", "h. Dry the product under vacuum to obtain the final product." ] } | |
CAS RN |
1207013-33-9 |
Product Name |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide |
Molecular Formula |
C22H14ClN7O2 |
Molecular Weight |
443.85 |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-6-4-15(5-7-16)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31) |
InChI Key |
REEIJJVDHSMVNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C#N |
solubility |
not available |
Origin of Product |
United States |
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